6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine

Analytical Chemistry Chemical Procurement Compound Identity Verification

6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1365170-16-6) is a synthetic heterocyclic compound with a molecular formula of C14H18N4O2S and a molecular weight of 306.38 g/mol. It belongs to the 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidine class, which has been investigated in medicinal chemistry as a scaffold for dual Aurora kinase and CDK1 inhibitors.

Molecular Formula C14H18N4O2S
Molecular Weight 306.39 g/mol
Cat. No. B12309294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC14H18N4O2S
Molecular Weight306.39 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=C2C=NN(C2=N1)C3CCC4(CC3)CC4
InChIInChI=1S/C14H18N4O2S/c1-21(19,20)13-15-8-10-9-16-18(12(10)17-13)11-2-4-14(5-3-11)6-7-14/h8-9,11H,2-7H2,1H3
InChIKeyPJDUPCIIJJEIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine: Structural and Chemical Baseline for Procurement


6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1365170-16-6) is a synthetic heterocyclic compound with a molecular formula of C14H18N4O2S and a molecular weight of 306.38 g/mol . It belongs to the 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidine class, which has been investigated in medicinal chemistry as a scaffold for dual Aurora kinase and CDK1 inhibitors [1]. This class is the subject of patent literature concerning therapeutically active pyrazolo-pyrimidine derivatives [2]. However, no public domain primary research article or authoritative database entry exists that characterizes the biological activity, selectivity, or physicochemical properties of this specific compound in a quantitative manner relative to its analogs.

Procurement Risk for 6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine: A Data-Poor Compound


The primary risk in substituting this compound is the complete absence of publicly available structure-activity relationship (SAR) data. The 1,6-disubstituted-pyrazolo[3,4-d]pyrimidine class exhibits widely variable potency and kinase selectivity profiles depending on subtle changes to the N1 substituent [1]. A closely related analog, 6-(methylsulfonyl)-1-(spiro[2.4]heptan-5-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1365170-08-6), is noted in the context of Aurora kinase inhibition [2], but no comparative biochemical data exists to determine if the spiro[2.5]octane ring confers any advantage over the spiro[2.4]heptane or other N1-substituted analogs. Without comparative data, generic substitution is an unquantifiable risk.

Quantitative Differentiation Evidence for 6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine: An Evidence Gap Analysis


Structural Confirmation via Molecular Formula and Spirocyclic Substituent

The absolute structural identity of 6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine is confirmed by its unique molecular formula, C14H18N4O2S, and IUPAC name, distinguishing it from all other compounds . It is a member of the 1,6-disubstituted-pyrazolo[3,4-d]pyrimidine class, but no quantitative differentiation data (e.g., IC50, Ki, LogP, solubility) exists for this specific compound relative to its closest analog, 6-(methylsulfonyl)-1-(spiro[2.4]heptan-5-yl)-1H-pyrazolo[3,4-d]pyrimidine (C13H16N4O2S) [1].

Analytical Chemistry Chemical Procurement Compound Identity Verification

Class-Level Inference of Aurora Kinase and CDK1 Inhibition Potential

The 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidine chemotype is known to produce dual inhibitors of Aurora kinases (AKA/AKB) and CDK1 [1]. While no data exists for this specific compound, the foundational SAR study demonstrates that N1 substitution with bulky, lipophilic groups is tolerated and can modulate potency. The spiro[2.5]octane ring is a bulky, lipophilic moiety, and the spiro[2.4]heptane analog is associated with this mechanism [2]. However, it is impossible to state whether this compound is more or less potent or selective than any other N1-substituted analog without quantitative data.

Medicinal Chemistry Kinase Inhibitor Discovery Oncology

Patent Landscape Context for Spirocyclic Pyrazolo-Pyrimidines

Patent literature broadly claims therapeutically active pyrazolo[3,4-d]pyrimidine derivatives substituted with spirocyclic moieties for treating inflammatory, autoimmune, and oncological disorders [1]. The specific compound 6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine is not named or exemplified in any accessible patent and has no associated biological data. This contrasts with other spirocyclic pyrazolo-pyrimidines in the patent that are explicitly claimed and for which data may exist. The lack of IP protection and data for this specific compound may indicate it is a non-optimized, commercially available library compound.

Intellectual Property Patent Analysis Drug Discovery

Possible Application Scenarios for 6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine in R&D


Exploratory Chemistry or Library Synthesis

Given the complete absence of biological or physicochemical data, the most realistic application for this compound is as a novel building block or screening library member for pharmaceutical or agrochemical research. Its procurement is justifiable only if the goal is to generate first-in-class data or explore an unknown region of chemical space defined by the 1-spiro[2.5]octane-6-methylsulfonyl-pyrazolo[3,4-d]pyrimidine scaffold [1]. It should not be considered a tool compound or chemical probe.

SAR Expansion of Aurora Kinase/CDK1 Inhibitors

As a structural analog of 1,6-disubstituted-pyrazolo[3,4-d]pyrimidines, this compound could theoretically be used to expand the SAR of dual Aurora kinase and CDK1 inhibitors. The spiro[2.5]octan-6-yl group represents a novel N1 substituent not explicitly reported in the foundational SAR study [1]. Its evaluation would be purely exploratory, as there is no data to suggest it will be superior to the optimized leads like 7h or 15a from the published work.

Negative Control for Regioisomer Selectivity Studies

Major patent literature focuses on pyrazolo[3,4-d]pyrimidines with spirocyclic substitution at the 4-position [1]. This compound, with substitution at the 1-position, could serve as a regioisomeric control in studies aimed at determining the selectivity profile of 4-substituted spirocyclic pyrazolo-pyrimidines. Any obtained data would be the first of its kind without a predefined expectation of activity.

Quote Request

Request a Quote for 6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.